molecular formula C18H16N4O2 B2527269 4-(4-Methylphenyl)-2-{[(pyridin-4-yl)methyl]amino}pyrimidine-5-carboxylic acid CAS No. 1775500-92-9

4-(4-Methylphenyl)-2-{[(pyridin-4-yl)methyl]amino}pyrimidine-5-carboxylic acid

Cat. No.: B2527269
CAS No.: 1775500-92-9
M. Wt: 320.352
InChI Key: HOFVGYQADUXLHV-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-2-{[(pyridin-4-yl)methyl]amino}pyrimidine-5-carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with a 4-methylphenyl group and a pyridin-4-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-2-{[(pyridin-4-yl)methyl]amino}pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the substituents through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-2-{[(pyridin-4-yl)methyl]amino}pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(4-Methylphenyl)-2-{[(pyridin-4-yl)methyl]amino}pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(4-Methylphenyl)-2-{[(pyridin-4-yl)methyl]amino}pyrimidine-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid
  • 4-(4-Methylphenyl)-2-{[(pyridin-2-yl)methyl]amino}pyrimidine-5-carboxylic acid
  • 4-(4-Methylphenyl)-2-{[(pyridin-4-yl)methyl]amino}pyrimidine-4-carboxylic acid

Uniqueness

The uniqueness of 4-(4-Methylphenyl)-2-{[(pyridin-4-yl)methyl]amino}pyrimidine-5-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall chemical behavior. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

4-(4-methylphenyl)-2-(pyridin-4-ylmethylamino)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-2-4-14(5-3-12)16-15(17(23)24)11-21-18(22-16)20-10-13-6-8-19-9-7-13/h2-9,11H,10H2,1H3,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFVGYQADUXLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)NCC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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